molecular formula C12H18ClNO B14718810 (4-Phenylpiperidin-4-yl)methanol;hydrochloride CAS No. 15247-00-4

(4-Phenylpiperidin-4-yl)methanol;hydrochloride

Cat. No.: B14718810
CAS No.: 15247-00-4
M. Wt: 227.73 g/mol
InChI Key: GFAANIMJFNDZFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylpiperidin-4-yl)methanol typically involves the reduction of piperidinone intermediates. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidines.

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that include hydrogenation, cyclization, and reduction reactions. These methods are designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(4-Phenylpiperidin-4-yl)methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl groups.

    Reduction: Reduction of imine intermediates to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include phenylsilane for reduction, iron complexes as catalysts, and various oxidizing agents for oxidation reactions .

Major Products Formed

The major products formed from these reactions include substituted piperidines, spiropiperidines, and piperidinones .

Comparison with Similar Compounds

(4-Phenylpiperidin-4-yl)methanol;hydrochloride can be compared with other similar compounds, such as:

  • (2-Phenylpiperidin-4-yl)methanol;hydrochloride
  • (3-Phenylpiperidin-4-yl)methanol;hydrochloride
  • (4-Phenylpiperidin-4-yl)methanamine;dihydrochloride

These compounds share similar structural features but differ in their functional groups and specific applications . The uniqueness of this compound lies in its specific use as a semi-flexible linker in PROTAC development, impacting the 3D orientation of the degrader and ternary complex formation .

Properties

CAS No.

15247-00-4

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

(4-phenylpiperidin-4-yl)methanol;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c14-10-12(6-8-13-9-7-12)11-4-2-1-3-5-11;/h1-5,13-14H,6-10H2;1H

InChI Key

GFAANIMJFNDZFJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CO)C2=CC=CC=C2.Cl

Origin of Product

United States

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